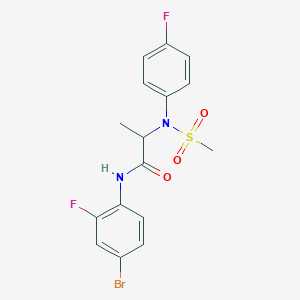
N-(4-bromo-2-fluorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-fluorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide is a complex organic compound characterized by the presence of bromine, fluorine, and sulfonyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide typically involves multi-step organic reactions. One common approach is to start with the appropriate brominated and fluorinated aromatic precursors. The key steps include:
Nucleophilic Substitution: Introduction of the bromine and fluorine atoms onto the aromatic ring.
Amidation: Formation of the amide bond by reacting the substituted aromatic compound with alaninamide.
Sulfonylation: Introduction of the methylsulfonyl group under controlled conditions, often using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
N-(4-bromo-2-fluorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to convert them into different ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are frequently used.
Substitution: Conditions vary depending on the desired substitution, but typical reagents include halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
N-(4-bromo-2-fluorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials, such as polymers and liquid crystals.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential effects and mechanisms of action.
作用機序
The mechanism by which N-(4-bromo-2-fluorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
4-Bromo-2-fluorobiphenyl: Shares similar bromine and fluorine substitutions but lacks the sulfonyl and alaninamide groups.
N-(4-bromo-2-fluorophenyl)benzamide: Similar aromatic structure but differs in the functional groups attached.
Uniqueness
N-(4-bromo-2-fluorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide is unique due to the combination of bromine, fluorine, and sulfonyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
分子式 |
C16H15BrF2N2O3S |
|---|---|
分子量 |
433.3 g/mol |
IUPAC名 |
N-(4-bromo-2-fluorophenyl)-2-(4-fluoro-N-methylsulfonylanilino)propanamide |
InChI |
InChI=1S/C16H15BrF2N2O3S/c1-10(16(22)20-15-8-3-11(17)9-14(15)19)21(25(2,23)24)13-6-4-12(18)5-7-13/h3-10H,1-2H3,(H,20,22) |
InChIキー |
CWBAEPVGFCJJPD-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC1=C(C=C(C=C1)Br)F)N(C2=CC=C(C=C2)F)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


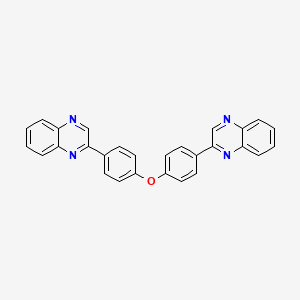
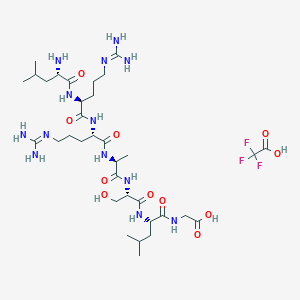

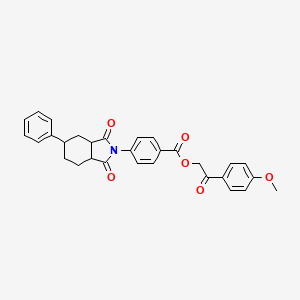
![4-tert-butylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12467220.png)

![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(naphthalen-1-yloxy)phenyl]cyclohexanecarboxamide](/img/structure/B12467237.png)
![N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B12467245.png)
![[6-[2-(3,4-Dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12467253.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1,3,5-trimethyl-1H-pyrazol-4-amine](/img/structure/B12467265.png)
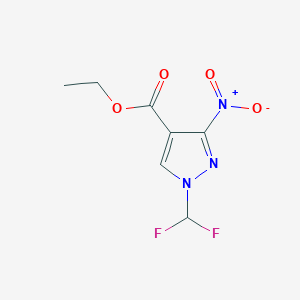
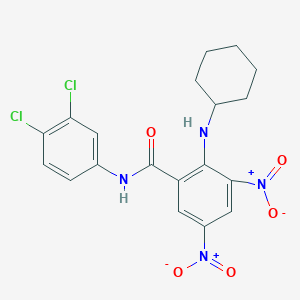
![[(3E)-7-Fluoro-1-(2-methylpropyl)-2-oxoindol-3-ylidene]acetic acid](/img/structure/B12467300.png)
![2-(4-methylphenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12467301.png)
